molecular formula C15H18N4O2 B11712620 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide

Cat. No.: B11712620
M. Wt: 286.33 g/mol
InChI Key: PZRYVACNKOTMJZ-SXGWCWSVSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide moiety linked to a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide with 3-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide
  • 3-hydroxybenzaldehyde hydrazone
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of a pyrazole ring with dimethyl substitutions and a hydrazone linkage to a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)6-7-15(21)19-16-9-12-4-3-5-13(20)8-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,17,18)(H,19,21)/b16-9-

InChI Key

PZRYVACNKOTMJZ-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC(=CC=C2)O

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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